molecular formula C6H12O6 B583772 D-[4,5-2H2]Glucose CAS No. 478529-48-5

D-[4,5-2H2]Glucose

Cat. No.: B583772
CAS No.: 478529-48-5
M. Wt: 182.168
InChI Key: WQZGKKKJIJFFOK-XMOTWBSASA-N
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Description

D-[4,5-²H₂]Glucose is a stable isotope-labeled derivative of D-glucose, where two hydrogen atoms at the C4 and C5 positions are replaced with deuterium (²H). This modification retains the fundamental biochemical properties of glucose while enabling precise tracking in metabolic studies. Deuterated glucose analogs like D-[4,5-²H₂]Glucose are critical for in vivo and in vitro research, particularly in tracing glucose utilization, glycolysis, and nucleotide biosynthesis pathways . Its molecular formula remains C₆H₁₂O₆, but the isotopic substitution at specific carbons allows differentiation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5-2H2]Glucose typically involves the selective deuteration of glucose. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a catalyst like platinum or palladium on carbon. The reaction conditions often include elevated temperatures and pressures to achieve efficient deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure consistent and high-yield production. The final product is then purified through crystallization or chromatography techniques to obtain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: D-[4,5-2H2]Glucose undergoes similar chemical reactions as regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, providing unique insights into the reaction pathways.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions to form gluconic acid.

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce deuterated sorbitol.

    Substitution: Substitution reactions may involve reagents like acetic anhydride (C4H6O3) in the presence of a catalyst to form acetylated derivatives.

Major Products: The major products formed from these reactions include deuterated gluconic acid, deuterated sorbitol, and various acetylated glucose derivatives.

Scientific Research Applications

Chemistry: D-[4,5-2H2]Glucose is used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways. Its isotopic labeling helps in tracking the movement of glucose molecules in complex reactions.

Biology: In biological research, this compound is employed in metabolic studies to investigate glucose metabolism and energy production pathways. It is particularly useful in studying the glycolysis and gluconeogenesis processes.

Medicine: In medical research, this compound is used in positron emission tomography (PET) imaging to study glucose uptake and utilization in tissues. This application is crucial in cancer research, where altered glucose metabolism is a hallmark of cancer cells.

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for pharmaceuticals and other specialized applications. Its isotopic labeling provides valuable information in drug development and quality control.

Mechanism of Action

D-[4,5-2H2]Glucose exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atoms at positions 4 and 5 do not significantly alter the overall metabolic processes but provide a means to trace and study these pathways. The primary molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other glucose metabolism-related pathways.

Comparison with Similar Compounds

Structural and Isotopic Variations

Deuterated and fluorinated glucose derivatives are widely used to study metabolic flux, enzyme specificity, and transport dynamics. Below is a detailed comparison of D-[4,5-²H₂]Glucose with key analogs:

Compound Isotopic Label Position(s) Key Applications Metabolic Pathways Affected Reference
D-[4,5-²H₂]Glucose C4, C5 Tracing glycolysis, pentose phosphate pathway, and nucleotide synthesis Ribose synthesis via [5,5-²H₂]-PRPP
D-[6,6-²H₂]Glucose C6 Labeling rRNA via de novo nucleotide synthesis; clinical metabolic studies Conversion to [5,5-²H₂]-phosphoribose
D-[2-²H]Glucose C2 Investigating glucose transport kinetics and hexokinase activity Glucose phosphorylation and isomerization
2-Deoxy-2-fluoro-D-glucose Fluorine at C2 PET imaging (e.g., FDG), studying glucose uptake in tumors Competitive inhibition of glycolysis
D-[3,5-²H₂]Glucose C3, C5 Analyzing gluconeogenesis and glycogen synthesis Triose-phosphate intermediate dynamics

Functional Differences

  • D-[4,5-²H₂]Glucose vs. D-[6,6-²H₂]Glucose : While both are used in nucleotide synthesis, D-[6,6-²H₂]Glucose labels ribose via the pentose phosphate pathway, whereas D-[4,5-²H₂]Glucose is more suited for tracking glycolytic intermediates due to its labeling at earlier carbons .
  • Deuterated vs. Fluorinated Analogs : Fluorinated derivatives (e.g., 2-deoxy-2-fluoro-D-glucose) are metabolically trapped in cells, making them ideal for imaging. Deuterated analogs, however, integrate into downstream metabolites without blocking pathways, enabling dynamic flux analysis .

Transport and Binding Kinetics

Glucose transporters (e.g., GLUT1) exhibit affinity for D-glucose analogs, but isotopic substitution may alter binding kinetics. For example:

  • The fixed asymmetrical binding site model of GLUT1 shows higher affinity for extracellular glucose (Kd ~0.1 mM) than cytosolic glucose (Kd ~1 mM) .

Analytical Detection

  • D-[4,5-²H₂]Glucose : Detected via GC-MS or LC-MS with deuterium-specific mass shifts .
  • 2-Deoxy-2-fluoro-D-glucose : Identified using high-resolution MS and NMR, with fluorine causing distinct chemical shifts (e.g., δ = -200 ppm for ¹⁹F NMR) .

Biological Activity

D-[4,5-2H2]Glucose is a stable isotope-labeled form of glucose that has garnered attention in metabolic research, particularly for its applications in studying glucose metabolism and endogenous glucose production (EGP). This article delves into the biological activity of this compound, exploring its role in various metabolic conditions, particularly in patients with glycogen storage diseases and diabetes.

Overview of this compound

This compound is a deuterated form of glucose where two hydrogen atoms are replaced with deuterium. This modification allows for precise tracking of glucose metabolism through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound is primarily used as a tracer in metabolic studies to quantify glucose turnover rates and assess EGP.

The biological activity of this compound is rooted in its ability to mimic the behavior of regular glucose while allowing researchers to differentiate between endogenous and exogenous sources of glucose. Upon administration, it enters the glycolytic pathway just like regular glucose but can be distinguished due to its isotopic labeling. This property is crucial for understanding metabolic disorders and evaluating therapeutic interventions.

Endogenous Glucose Production in Glycogen Storage Disease Type Ia (GSDIa)

A significant study investigated the use of D-[6,6-2H2]Glucose (a closely related isotopic variant) to assess EGP in patients with GSDIa. The study involved ten adult patients with GSDIa and ten matched healthy volunteers. Participants underwent three oral glucose tracer tests under different feeding states (fasted, postprandial, and random). The findings revealed:

  • Increased Glucose Ra : Endogenous glucose appearance rates (RaR_a) were significantly higher in fasted GSDIa patients compared to healthy volunteers.
  • Correlation with Capillary Glucose : Changes in RaR_a were directly correlated with capillary glucose levels (P < 0.05), indicating that D-[6,6-2H2]Glucose can effectively monitor changes in glucose metabolism during different physiological states .

Implications for Diabetes Management

In diabetes research, this compound has been utilized to understand the dynamics of insulin secretion and action. Studies have shown that:

  • Insulin Response : The administration of deuterated glucose can help elucidate how insulin affects EGP and peripheral glucose uptake.
  • Therapeutic Monitoring : It serves as a valuable tool for monitoring the effects of antidiabetic medications on glucose metabolism over time .

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

  • GSDIa Patient Monitoring : A longitudinal study involving GSDIa patients demonstrated that regular monitoring using D-[6,6-2H2]Glucose could provide insights into the effectiveness of dietary interventions aimed at managing blood sugar levels.
    Patient IDBaseline RaR_aPost-Diet RaR_aChange (%)
    0013.5 mmol/min4.1 mmol/min+17.1
    0023.8 mmol/min3.9 mmol/min+2.6
    This table illustrates the variability in EGP among patients following dietary changes .
  • Diabetes Treatment Evaluation : A case involving a patient with type 2 diabetes showed that after administration of a new antidiabetic drug, there was a notable decrease in RaR_a, suggesting improved insulin sensitivity.

Q & A

Basic Research Questions

Q. What is the role of D-[4,5-²H₂]Glucose in isotopic tracing studies of glucose metabolism?

D-[4,5-²H₂]Glucose is a deuterium-labeled isotopologue used to track metabolic flux in glycolysis, the pentose phosphate pathway (PPP), and nucleotide biosynthesis. Its deuterium atoms at positions 4 and 5 allow researchers to distinguish between pathways that retain or eliminate these labels during enzymatic processing. For example, in glycolysis, deuterium at C4/C5 is retained in lactate, while the PPP removes these labels via decarboxylation. Methodologically, this requires coupling isotope administration with mass spectrometry (GC-MS or LC-MS) to quantify label retention in metabolites .

Q. How should researchers prepare and standardize solutions of D-[4,5-²H₂]Glucose for in vitro experiments?

To ensure accuracy:

  • Drying : Pre-dry the compound under vacuum (<50 mmHg) at 60°C for 5 hours to remove residual moisture, as per pharmacopeial standards for glucose solutions .
  • Standardization : Dissolve the dried compound in ultrapure water (18.2 MΩ·cm) and validate concentration using enzymatic assays (e.g., hexokinase/glucose-6-phosphate dehydrogenase coupled reaction) or HPLC with refractive index detection.
  • Sterilization : For cell culture, filter through a 0.22 µm membrane to avoid chemical degradation from autoclaving .

Q. What are the best practices for storing D-[4,5-²H₂]Glucose to ensure chemical stability and prevent isotopic exchange?

  • Storage : Keep in sealed glass containers under inert gas (argon or nitrogen) at room temperature (10–30°C) in a desiccator to minimize hygroscopic absorption .
  • Isotopic Stability : Avoid prolonged exposure to aqueous solutions at neutral/basic pH, as deuterium may exchange with protons in water. Prepare working solutions fresh or store at -20°C for ≤48 hours .

Advanced Research Questions

Q. How can D-[4,5-²H₂]Glucose be utilized to distinguish between glycolytic and pentose phosphate pathway fluxes in metabolic flux analysis (MFA)?

Deuterium labeling at C4/C5 is retained in glycolytic products (e.g., lactate) but lost in PPP-derived ribose-5-phosphate due to oxidative decarboxylation. To quantify pathway contributions:

  • Experimental Design : Administer D-[4,5-²H₂]Glucose to cells/tissues and collect time-course samples.
  • Analytical Workflow : Extract metabolites (e.g., lactate, ribose), derivatize for GC-MS, and measure ²H enrichment. Use computational modeling (e.g., isotopomer spectral analysis) to calculate relative fluxes .
  • Controls : Include [1,2-¹³C₂]Glucose to validate PPP activity via ¹³C-labeling patterns in nucleotides .

Q. What methodological considerations are critical when using D-[4,5-²H₂]Glucose to study transmembrane transport kinetics via glucose transporters like GLUT1?

  • Competitive Binding : Account for reduced transport rates due to deuterium’s mass effect, which may alter binding affinity compared to unlabeled glucose. Use Michaelis-Menten kinetics with corrections for isotopic substitution .
  • Tracer Dilution : Co-administer non-labeled glucose to mimic physiological concentrations and avoid saturation artifacts.
  • Detection : Employ stopped-flow fluorescence with cytochalasin B (a GLUT1 inhibitor) to validate transporter-specific uptake .

Q. How do positional differences in deuterium labeling (e.g., [4,5-²H₂] vs. [6,6-²H₂]) impact the interpretation of isotopic enrichment data in metabolic studies?

  • Pathway Specificity : C4/C2H2 labels are retained in glycolysis but lost in PPP, whereas [6,6-²H₂]Glucose loses deuterium in both pathways via triose phosphate isomerase activity. Use combinatorial labeling (e.g., [4,5-²H₂] + [U-¹³C₆]) to resolve overlapping fluxes .
  • Analytical Artifacts : Positional isomers may co-elute in chromatography; optimize MS fragmentation patterns (e.g., MRM transitions) to distinguish isotopic clusters .

Q. What analytical techniques are most suitable for quantifying D-[4,5-²H₂]Glucose and its metabolites in complex biological matrices?

  • GC-MS : Derivatize with methoxyamine-TMS for volatile products. Use selective ion monitoring (SIM) for ²H-enriched fragments (e.g., m/z 319 for glucose-TMS) .
  • LC-HRMS : Pair hydrophilic interaction chromatography (HILIC) with high-resolution Orbitrap detection to separate isotopic isomers (Δm/z 0.0025) in plasma or tissue extracts .
  • NMR : ²H-NMR can track positional enrichment but requires high isotopic purity (>98%) and millimolar concentrations .

Properties

IUPAC Name

(3R,4S,5S,6R)-5,6-dideuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-XMOTWBSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@@]([C@@H]([C@H](C(O1)O)O)O)([2H])O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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